(3-hydroxyphenyl)methyl Acetate
Description
(3-Hydroxyphenyl)methyl acetate (IUPAC: methyl 2-(3-hydroxyphenyl)acetate; CAS 14199-15-6) is an aromatic ester with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.18 g/mol . It features a hydroxyl group at the meta position of the benzene ring and an acetate ester moiety. This compound is primarily used as a pharmaceutical intermediate, notably in synthesizing antimycobacterial agents (e.g., TMPK inhibitors) and other bioactive molecules. Its synthesis involves esterification of 3-hydroxyphenyl acetic acid, though challenges in purification due to impurities have been reported .
Properties
IUPAC Name |
(3-hydroxyphenyl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(10)12-6-8-3-2-4-9(11)5-8/h2-5,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIXENXOUKVZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142784-72-3 | |
| Record name | m-Hydroxybenzyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142784723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Hydroxybenzyl acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSQ4QET8K4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-hydroxyphenyl)methyl Acetate can be achieved through several steps:
Styrene and Formic Acid Reaction: Styrene reacts with formic acid to produce phenylethyl alcohol.
Phenylethyl Alcohol and Sodium Hydroxide Reaction: Phenylethyl alcohol is then reacted with sodium hydroxide to form hydroquinone.
Hydroquinone and Formic Acid Reaction: Finally, hydroquinone reacts with formic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using the above-mentioned reactions. The process is optimized for yield and purity, ensuring that the final product meets industry standards for use in perfumes and pharmaceuticals .
Chemical Reactions Analysis
Types of Reactions
(3-hydroxyphenyl)methyl Acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted phenyl derivatives.
Scientific Research Applications
(3-hydroxyphenyl)methyl Acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of perfumes and fragrances due to its aromatic properties.
Mechanism of Action
The mechanism of action of (3-hydroxyphenyl)methyl Acetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The compound’s effects are mediated through its interaction with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Phenyl Acetate Family
Key Observations:
- Substituent Position : The meta-hydroxyl group in (3-hydroxyphenyl)methyl acetate confers distinct electronic effects compared to para-substituted analogues, influencing reactivity and solubility .
- Ester Group Variation : Ethyl esters (e.g., ethyl 2-(3-hydroxyphenyl)acetate) exhibit higher lipophilicity, which may enhance bioavailability in drug formulations .
- Functional Group Addition : Compounds with multiple hydroxyl groups (e.g., methyl 2-(3,4-dihydroxyphenyl)acetate) show enhanced antioxidant activity .
Carbamate and Trifluoromethyl Derivatives
Key Observations:
- Carbamate vs. Acetate : Ethyl (3-hydroxyphenyl)carbamate, though structurally similar, demonstrates distinct chromatographic behavior (higher retention time) due to hydrogen bonding with the carbamate group .
- Fluorinated Analogues : Trifluoromethyl-substituted derivatives (e.g., compound 3i ) exhibit unique electronic properties, enhancing metabolic stability in pharmaceuticals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
